Opigolix
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Overview
Description
Opigolix, also known by its developmental code name ASP-1707, is a small-molecule, non-peptide, orally active gonadotropin-releasing hormone antagonist. It was developed by Astellas Pharma for the treatment of endometriosis and rheumatoid arthritis . This compound functions by inhibiting the actions of gonadotropin-releasing hormone, which plays a crucial role in the regulation of reproductive hormones .
Preparation Methods
Chemical Reactions Analysis
Opigolix undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions, particularly involving the fluorine atoms, can lead to the formation of various analogs of this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Opigolix serves as a model compound for studying the effects of fluorine substitution on the biological activity of small molecules.
Biology: It is used to investigate the role of gonadotropin-releasing hormone in reproductive biology and endocrine regulation.
Mechanism of Action
Opigolix exerts its effects by binding to gonadotropin-releasing hormone receptors, thereby inhibiting the release of gonadotropins such as luteinizing hormone and follicle-stimulating hormone . This inhibition leads to a decrease in the production of sex hormones like estrogen and testosterone, which are involved in the pathophysiology of conditions like endometriosis and prostate cancer .
Comparison with Similar Compounds
Opigolix is part of a class of compounds known as gonadotropin-releasing hormone antagonists. Similar compounds include:
Relugolix: Used for the treatment of prostate cancer and uterine fibroids.
Linzagolix: Investigated for the treatment of uterine fibroids and endometriosis.
This compound is unique due to its specific chemical structure, which includes difluorophenyl and fluorophenyl groups, contributing to its high binding affinity and selectivity for gonadotropin-releasing hormone receptors .
Properties
CAS No. |
912587-25-8 |
---|---|
Molecular Formula |
C25H19F3N4O5S |
Molecular Weight |
544.5 g/mol |
IUPAC Name |
(2R)-N'-[5-[2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide |
InChI |
InChI=1S/C25H19F3N4O5S/c1-12(33)24(29)32-38(36,37)20-10-13(6-8-17(20)28)22(34)21(23(35)15-11-14(26)7-9-16(15)27)25-30-18-4-2-3-5-19(18)31-25/h2-12,33-34H,1H3,(H2,29,32)(H,30,31)/t12-/m1/s1 |
InChI Key |
QLLWADSMMMNRDJ-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](C(=NS(=O)(=O)C1=C(C=CC(=C1)C(=C(C2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC(=C4)F)F)O)F)N)O |
SMILES |
CC(C(=NS(=O)(=O)C1=C(C=CC(=C1)C(=C(C2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC(=C4)F)F)O)F)N)O |
Canonical SMILES |
CC(C(=NS(=O)(=O)C1=C(C=CC(=C1)C(=C(C2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC(=C4)F)F)O)F)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Opigolix; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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